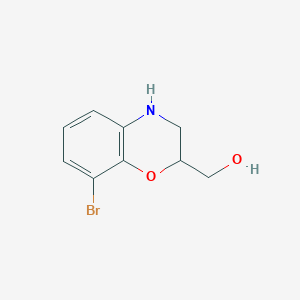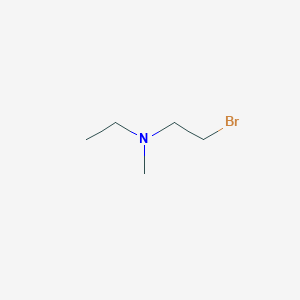
Ethanamine, 2-bromo-N-ethyl-N-methyl-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanamine, 2-bromo-N-ethyl-N-methyl-(9CI) is an organic compound that belongs to the class of amines It is characterized by the presence of a bromine atom attached to the ethanamine structure, along with ethyl and methyl groups attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanamine, 2-bromo-N-ethyl-N-methyl-(9CI) typically involves the bromination of N-ethyl-N-methylethanamine. One common method is the reaction of N-ethyl-N-methylethanamine with bromine in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions . The reaction proceeds via electrophilic substitution, where the bromine atom replaces a hydrogen atom on the ethanamine structure.
Industrial Production Methods
Industrial production of Ethanamine, 2-bromo-N-ethyl-N-methyl-(9CI) may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Ethanamine, 2-bromo-N-ethyl-N-methyl-(9CI) undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of corresponding alcohols.
Oxidation Reactions: The compound can be oxidized to form N-ethyl-N-methylacetamide in the presence of oxidizing agents like potassium permanganate.
Reduction Reactions: Reduction of the bromine atom can yield N-ethyl-N-methylethanamine.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Substitution: N-ethyl-N-methyl-2-hydroxyethanamine.
Oxidation: N-ethyl-N-methylacetamide.
Reduction: N-ethyl-N-methylethanamine.
Applications De Recherche Scientifique
Ethanamine, 2-bromo-N-ethyl-N-methyl-(9CI) has several applications in scientific research:
Mécanisme D'action
The mechanism of action of Ethanamine, 2-bromo-N-ethyl-N-methyl-(9CI) involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and the ethyl and methyl groups attached to the nitrogen atom influence the compound’s reactivity and binding affinity. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes involved in various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-ethyl-N-methylethanamine: Lacks the bromine atom, making it less reactive in substitution reactions.
N,N-dimethylethanamine: Contains two methyl groups instead of ethyl and methyl groups, leading to different chemical properties.
N-ethyl-2-chloroethanamine: Contains a chlorine atom instead of a bromine atom, resulting in different reactivity and applications.
Uniqueness
Ethanamine, 2-bromo-N-ethyl-N-methyl-(9CI) is unique due to the presence of the bromine atom, which enhances its reactivity in various chemical reactions. This makes it a valuable intermediate in organic synthesis and a useful tool in scientific research .
Propriétés
Formule moléculaire |
C5H12BrN |
|---|---|
Poids moléculaire |
166.06 g/mol |
Nom IUPAC |
2-bromo-N-ethyl-N-methylethanamine |
InChI |
InChI=1S/C5H12BrN/c1-3-7(2)5-4-6/h3-5H2,1-2H3 |
Clé InChI |
VALLUICIYNOTCF-UHFFFAOYSA-N |
SMILES canonique |
CCN(C)CCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl N-(5-azaspiro[3.4]octan-8-YL)carbamate](/img/structure/B13498957.png)

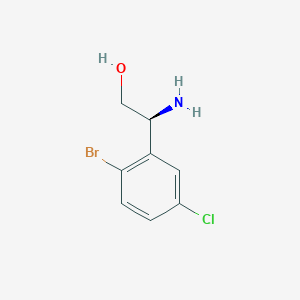



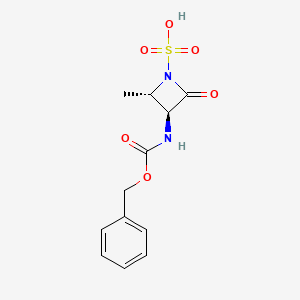
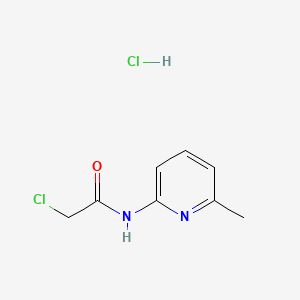
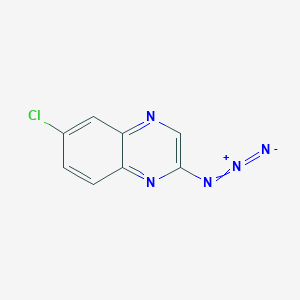

![1-{3,3-Difluoro-1-[(methylsulfanyl)methyl]cyclobutyl}methanamine hydrochloride](/img/structure/B13499028.png)

![5-methylidene-5H,7H-furo[3,4-b]pyridin-7-one](/img/structure/B13499040.png)
